4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile
Description
4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile is a bicyclic amine derivative featuring a pyridine ring substituted at the 4-position with a 3,8-diazabicyclo[3.2.1]octane moiety and a carbonitrile group at the 3-position. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing complex molecules, particularly kinase inhibitors or receptor modulators.
Properties
CAS No. |
2271950-69-5 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
4-(3,8-diazabicyclo[3.2.1]octan-8-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N4/c13-5-9-6-14-4-3-12(9)16-10-1-2-11(16)8-15-7-10/h3-4,6,10-11,15H,1-2,7-8H2 |
InChI Key |
YWJVYFBLVOJSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1N2C3=C(C=NC=C3)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative with a diazabicyclo compound under controlled conditions. The reaction often requires the use of strong bases and specific solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile is CHN, with a molecular weight of approximately 230.27 g/mol. The compound features a bicyclic structure, which contributes to its unique biological activity and potential therapeutic applications .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds that incorporate this structure have been shown to inhibit cyclin-dependent kinases (CDK4/6), which are crucial in cell cycle regulation and are often overactive in cancers such as breast cancer and melanoma .
Case Study:
A specific derivative was tested for its ability to inhibit the proliferation of esophageal neoplasms and multiple myelomas, showcasing its potential as a therapeutic agent against various malignancies .
Neurological Applications
The compound has also been investigated for its effects on neurological disorders. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems or protect against neurodegeneration.
Research Findings:
Studies have demonstrated that certain derivatives can enhance cognitive function in animal models, potentially offering new avenues for treating conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, often involving the reaction of pyridine derivatives with diazabicyclo compounds under controlled conditions.
Synthesis Overview:
- Starting Materials: Pyridine derivatives and diazabicyclo[3.2.1]octane.
- Reagents: Appropriate coupling agents or catalysts.
- Conditions: Typically requires specific temperature and solvent conditions to ensure optimal yield.
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development:
- Targeting Specific Pathways: Its ability to inhibit specific kinases opens pathways for targeted cancer therapies.
- Modulating Neurotransmission: Potential applications in treating depression or anxiety disorders through modulation of serotonergic systems.
Mechanism of Action
The mechanism of action of 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of the KRAS G12D mutant oncoprotein. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Core Structural Analog: Thiazole-Substituted Bicyclic Derivative
A structurally related compound, 2-[8-[6-[[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carbonitrile, shares the 3,8-diazabicyclo[3.2.1]octane core but includes additional substituents:
- Pyridine-3-carbonyl group : Replaces the pyridine-3-carbonitrile, introducing a ketone for hydrogen bonding.
- Pyrimidine-5-carbonitrile : Adds a second heterocyclic system, expanding molecular complexity.
Key Differences :
Bicyclic vs. Monocyclic Amines: rac-(3R,4S)-4-Cyclobutylpyrrolidin-3-ol Hydrochloride
Comparisons include:
- Ring System : Pyrrolidine (5-membered) vs. bicyclo[3.2.1]octane (8-membered). The latter offers greater rigidity, reducing entropic penalties during target binding.
- Substituents : Cyclobutyl and hydroxyl groups in the pyrrolidine derivative enhance stereochemical diversity, whereas the carbonitrile in the parent compound provides a polar functional group for interactions.
- Applications : Both are used in drug discovery, but the bicyclic system is favored for stabilizing bioactive conformations in kinase inhibitors .
Data Table: Comparative Properties of Selected Compounds
Biological Activity
The compound 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile is an intriguing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and significant research findings.
Molecular Structure
The molecular formula of this compound can be expressed as follows:
- Molecular Formula : CHN
- Molecular Weight : 218.27 g/mol
Structural Representation
The compound features a bicyclic structure with a pyridine moiety and a carbonitrile functional group, which contributes to its biological activities.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interaction with neurotransmitter systems and kinases.
- Neurotransmitter Modulation : Compounds in this class may influence neurotransmitter levels, particularly in the central nervous system (CNS), which could be beneficial for treating neurological disorders.
- Kinase Inhibition : Some studies have shown that related compounds can inhibit specific kinases involved in cancer progression, suggesting a potential role in oncology.
Case Studies and Research Findings
A review of the literature reveals several significant findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential antitumor properties.
- In Vivo Studies : Animal models have shown that the compound can reduce tumor size in xenograft models, supporting its potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary studies suggest good oral bioavailability.
- Metabolism : The compound is metabolized primarily in the liver.
- Excretion : Renal excretion appears to be the primary route for elimination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
